molecular formula C5H16Cl2N2 B228722 2-(5-Nitro-alpha-iminofurfuryl)hydrazine CAS No. 13295-76-6

2-(5-Nitro-alpha-iminofurfuryl)hydrazine

Cat. No. B228722
CAS RN: 13295-76-6
M. Wt: 170.13 g/mol
InChI Key: XOXIPSOYSNVLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Nitro-alpha-iminofurfuryl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound is also known as Nifuroxazide and is commonly used as an antibacterial and antiprotozoal agent.

Scientific Research Applications

2-(5-Nitro-alpha-iminofurfuryl)hydrazine has been extensively studied for its potential medicinal properties. It has been found to exhibit antibacterial and antiprotozoal activity against a wide range of microorganisms, including Escherichia coli, Salmonella typhi, and Giardia lamblia. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-alpha-iminofurfuryl)hydrazine involves the inhibition of bacterial and protozoan enzymes involved in DNA replication and protein synthesis. This leads to the disruption of the microorganism's cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 2-(5-Nitro-alpha-iminofurfuryl)hydrazine has been shown to have anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-Nitro-alpha-iminofurfuryl)hydrazine in lab experiments is its broad-spectrum activity against a wide range of microorganisms. Additionally, it has low toxicity and is well-tolerated by the body. However, one limitation is that it may not be effective against all strains of microorganisms, and resistance can develop with prolonged use.

Future Directions

There are several future directions for research on 2-(5-Nitro-alpha-iminofurfuryl)hydrazine. One area of interest is its potential as an anti-cancer agent. Studies have shown that it induces apoptosis in cancer cells, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, research is needed to determine the optimal dosage and duration of treatment for various conditions. Finally, research is needed to determine the potential for resistance to develop and to identify strategies to prevent or overcome resistance.
Conclusion:
In conclusion, 2-(5-Nitro-alpha-iminofurfuryl)hydrazine is a chemical compound with potential medicinal properties. It exhibits antibacterial and antiprotozoal activity, as well as anti-inflammatory and anti-cancer effects. While it has advantages for use in lab experiments, such as its broad-spectrum activity and low toxicity, it also has limitations, such as the potential for resistance to develop. Future research should focus on its potential as an anti-cancer agent, optimal dosage and duration of treatment, and strategies to prevent or overcome resistance.

Synthesis Methods

The synthesis method of 2-(5-Nitro-alpha-iminofurfuryl)hydrazine involves the reaction of furfural with nitroethane to form 5-nitro-2-furaldehyde nitroethane. This intermediate compound is then reacted with hydrazine hydrate to yield 2-(5-Nitro-alpha-iminofurfuryl)hydrazine.

properties

CAS RN

13295-76-6

Molecular Formula

C5H16Cl2N2

Molecular Weight

170.13 g/mol

IUPAC Name

N'-amino-5-nitrofuran-2-carboximidamide

InChI

InChI=1S/C5H6N4O3/c6-5(8-7)3-1-2-4(12-3)9(10)11/h1-2H,7H2,(H2,6,8)

InChI Key

XOXIPSOYSNVLPN-UHFFFAOYSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C(=N\N)/N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NN)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NN)N

synonyms

5-NITRO-2-FUROHYDRAZIDEIMIDE

Origin of Product

United States

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